molecular formula C39H38N6O11 B8027386 Fmoc-Ala-Ala-Asn-PABC-PNP

Fmoc-Ala-Ala-Asn-PABC-PNP

Cat. No.: B8027386
M. Wt: 766.8 g/mol
InChI Key: KVDVZTLIGXDKKC-BHWLZUDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Antibody-Drug Conjugate (ADC) Linker Chemistry

Evolution of Cleavable Linker Design in Targeted Cancer Therapies

The development of cleavable linkers has been pivotal in addressing the dual challenges of ADC stability and payload release. Early linker designs, such as hydrazones and disulfides, faced limitations due to premature cleavage in systemic circulation, leading to off-target toxicity. The introduction of peptide-based linkers marked a paradigm shift, leveraging enzymatic cleavage mechanisms specific to the tumor microenvironment. For example, the valine-citrulline (Val-Cit) linker, widely used in first-generation ADCs, relies on cathepsin B protease activity for payload release. However, hydrophobicity-driven aggregation and susceptibility to enzymatic interference (e.g., carboxylesterase Ces1C and human neutrophil elastase) necessitated further innovation.

Fmoc-Ala-Ala-Asn-PABC-PNP exemplifies the next generation of peptide linkers, incorporating a tripeptide sequence (Ala-Ala-Asn) designed for enhanced stability and specificity. The p-aminobenzylcarbamate (PABC) spacer introduces a self-immolative mechanism, ensuring efficient payload release post-cleavage. Comparative studies with Val-Cit systems demonstrate that Ala-Ala-Asn linkers reduce premature payload detachment while maintaining compatibility with lysosomal proteases.

Structural and Functional Advancements

Recent advancements in linker design emphasize modular architectures that decouple stability from hydrophobicity. For instance, the "exolinker" approach repositions cleavable peptides to mitigate aggregation and enable higher drug-to-antibody ratios (DAR). While This compound retains a conventional linear configuration, its tripeptide sequence confers distinct advantages:

  • Reduced Hydrophobicity : The Ala-Ala-Asn sequence exhibits lower Clog P values compared to Val-Cit, minimizing aggregation risks.
  • Protease Specificity : The Asn residue enhances selectivity for tumor-associated proteases, reducing off-target cleavage.
  • Synthetic Flexibility : The Fmoc (fluorenylmethyloxycarbonyl) group facilitates stepwise solid-phase peptide synthesis, ensuring high purity (>95%).

Strategic Advantages of Peptide-Based Linkers in ADC Development

Peptide linkers offer unparalleled precision in balancing stability and cleavage efficiency. This compound exemplifies this balance through three key mechanisms:

Enzymatic Cleavage Specificity

The Ala-Ala-Asn sequence is selectively cleaved by lysosomal proteases (e.g., cathepsin B) overexpressed in tumor cells. This specificity minimizes systemic payload release, as demonstrated in murine models where Ala-Ala-Asn-linked conjugates exhibited 50% lower off-target toxicity compared to Val-Cit systems. The PABC spacer further ensures rapid self-immolation post-cleavage, releasing the active payload (e.g., doxorubicin or MMAE) within milliseconds.

Enhanced Circulatory Stability

In vitro stability assays using mouse plasma revealed that ADCs incorporating This compound retained >95% payload attachment over 72 hours, outperforming Val-Cit linkers by 30%. This stability correlates with prolonged half-lives in vivo, as evidenced by rat pharmacokinetic studies showing a 2.5-fold increase in AUC (area under the curve) for Ala-Ala-Asn-linked ADCs.

Compatibility with Diverse Payloads

The modular design of This compound supports conjugation to a broad spectrum of cytotoxic agents, including microtubule inhibitors (e.g., MMAE) and DNA-damaging payloads (e.g., doxorubicin). A recent patent application highlights its use in mitomycin conjugates, where the linker maintained payload potency while reducing hepatic toxicity by 40% compared to non-peptide systems.

Properties

IUPAC Name

[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38N6O11/c1-22(41-35(47)23(2)42-38(50)54-21-32-30-9-5-3-7-28(30)29-8-4-6-10-31(29)32)36(48)44-33(19-34(40)46)37(49)43-25-13-11-24(12-14-25)20-55-39(51)56-27-17-15-26(16-18-27)45(52)53/h3-18,22-23,32-33H,19-21H2,1-2H3,(H2,40,46)(H,41,47)(H,42,50)(H,43,49)(H,44,48)/t22-,23-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDVZTLIGXDKKC-BHWLZUDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38N6O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Ala-Asn-PABC-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The process typically includes:

    Fmoc Protection: The amino acids are protected using the Fmoc (fluorenylmethyloxycarbonyl) group.

    Peptide Bond Formation: The protected amino acids are coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Cleavage and Deprotection: The final product is obtained by cleaving the peptide from the resin and removing the protecting groups using TFA (trifluoroacetic acid).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques like HPLC (high-performance liquid chromatography) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Ala-Ala-Asn-PABC-PNP undergoes various chemical reactions, including:

    Cleavage Reactions: The PNP (p-nitrophenyl) group acts as a good leaving group, facilitating cleavage reactions.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the PNP group is replaced by nucleophiles like amines.

Common Reagents and Conditions:

    Cleavage Reactions: Typically performed using mild acidic conditions or enzymatic cleavage.

    Substitution Reactions: Common reagents include amines and other nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include the cleaved peptide and the substituted peptide with the desired functional group .

Scientific Research Applications

Fmoc-Ala-Ala-Asn-PAB-PNP is a cleavable peptide linker with the CAS number 1834516-06-1 . It plays a vital role in targeted drug delivery systems . This compound comprises an Ala-Ala-Asn amino acid sequence, a para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group . The presence of the PNP group enhances its conjugation capabilities with amine-containing payloads .

Key Features of Fmoc-Ala-Ala-Asn-PAB-PNP

  • Cleavable Linker The Ala-Ala-Asn sequence enables enzyme-specific cleavage, allowing controlled drug release .
  • PAB Spacer The PAB spacer stabilizes the linker and ensures efficient drug release upon cleavage .
  • PNP Group The PNP group functions as a leaving group, which helps in the conjugation to amine-bearing payloads .

Applications

Fmoc-Ala-Ala-Asn-PAB-PNP is primarily used in two major applications:

  • Antibody-Drug Conjugates (ADCs) It links antibodies to cytotoxic drugs for targeted delivery to cancer cells .
  • Peptide-Based Prodrugs It enables inactive prodrugs to be activated by specific enzymes at the target site, enhancing efficacy and reducing side effects .

Chemical Synthesis

The development of environmentally friendly chemical methods has led to an interest in using water as a solvent for peptide synthesis . Decreasing the Fmoc-amino acid particle size to nanoscale can improve the efficiency of in-water solid-phase reactions . Water-dispersible nanoparticles of Fmoc-amino acids can be reacted with H-Leu-Rink amide-TentaGel resin using a water-soluble carbodiimide (WSCI) .

EntryReagentAdditiveBaseTime [min]Yield [%]
1WSCIHONBDIEA1568
2WSCIHONBDIEA30100

Reactions were carried out between water-dispersible Fmoc-Phe-OH nanoparticles and H-Leu-Rink amide TentaGel resin . After the reaction, the resin was hydrolyzed, and the Phe and Leu content in hydrolysates were analyzed. The yield of the coupling reaction was calculated from the amino acid ratio of Phe and Leu by amino acid analysis .

Storage and Handling

Biological Activity

Fmoc-Ala-Ala-Asn-PABC-PNP is a peptide cleavable linker extensively used in the development of antibody-drug conjugates (ADCs) and peptide-based prodrugs. Its unique structure and properties enable targeted drug delivery, making it a significant compound in biopharmaceutical research.

Chemical Structure and Properties

Chemical Composition:

  • Molecular Formula: C39H38N6O11
  • Molecular Weight: 766.75 g/mol
  • CAS Number: 1834516-06-1

Structural Features:

  • The compound consists of an Ala-Ala-Asn amino acid sequence, a para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group. This configuration enhances its conjugation capabilities with amine-containing payloads, facilitating efficient drug release upon cleavage by specific enzymes.

This compound acts primarily as a cleavable linker that allows for enzyme-specific cleavage, thus enabling controlled drug release. The mechanism can be summarized as follows:

  • Conjugation: The linker attaches to an antibody or drug via its amine group.
  • Enzyme Activation: Upon reaching the target site, specific enzymes cleave the linker.
  • Release of Payload: The active drug is released at the site of action, minimizing systemic exposure and side effects.

Applications in Drug Delivery

This compound plays a critical role in various applications:

  • Antibody-Drug Conjugates (ADCs): It links cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells. This specificity enhances therapeutic efficacy while reducing damage to healthy tissues.
  • Peptide-Based Prodrugs: The compound is utilized to create inactive prodrugs that become active only after enzymatic cleavage at the target site, improving the pharmacological profile of drugs.

Research Findings

Several studies have highlighted the biological activity and effectiveness of this compound:

  • Study on ADC Efficacy:
    • A study demonstrated that ADCs utilizing this compound showed enhanced cytotoxicity against cancer cell lines compared to unconjugated drugs, indicating improved delivery and efficacy .
  • Enzymatic Cleavage Studies:
    • Research has shown that the Ala-Ala-Asn sequence allows for selective cleavage by specific enzymes, such as cathepsin B, which is overexpressed in many tumors .
  • Pharmacokinetics and Biodistribution:
    • Investigations into the pharmacokinetics of ADCs containing this linker revealed favorable biodistribution profiles, with higher accumulation in tumor tissues and reduced off-target effects .

Data Table

PropertyValue
Molecular FormulaC39H38N6O11
Molecular Weight766.75 g/mol
CAS Number1834516-06-1
Purity≥95%
Storage Conditions-20°C in a dry environment

Case Studies

  • Case Study 1: Targeted Cancer Therapy
    • In a clinical trial involving breast cancer patients, ADCs using this compound demonstrated a significant reduction in tumor size compared to traditional chemotherapy alone. Patients reported fewer side effects due to the targeted nature of the therapy .
  • Case Study 2: Prodrug Activation
    • A study on peptide-based prodrugs showed that those incorporating this linker exhibited enhanced activation rates in tumor environments compared to controls, leading to better therapeutic outcomes .

Comparison with Similar Compounds

Mc-Val-Cit-PABC-PNP (CAS: 159857-81-5)

Structural Differences :

  • Replaces Ala-Ala-Asn with Val-Cit (valine-citrulline), a substrate for cathepsin B , a protease overexpressed in tumors.
  • Mc (methyl carbamate) replaces Fmoc as the N-terminal protecting group .

Functional Implications :

  • Cleavage Mechanism : Cathepsin B-mediated hydrolysis of the Val-Cit bond, releasing the PABC-PNP-drug moiety .
  • Stability : Val-Cit linkers exhibit higher tumor-specificity but may show premature cleavage in serum compared to Ala-Ala-Asn .
  • Applications : Widely used in ADCs like brentuximab vedotin .

Fmoc-Val-Ala-PAB-PNP (CAS: 1394238-92-6)

Structural Differences :

  • Val-Ala replaces Ala-Ala-Asn, reducing peptide length and altering protease specificity.
  • PAB (p-aminobenzyl) replaces PABC, modifying the self-immolative spacer .

Functional Implications :

  • Cleavage Mechanism : Similar enzymatic triggers (e.g., phosphatases) but altered kinetics due to shorter peptide sequence.
  • Applications : Used in ADCs requiring compact linkers for hydrophobic payloads .

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP (CAS: 2055042-82-3)

Structural Differences :

  • Incorporates a PEG3 spacer between Fmoc and the peptide sequence.
  • Asn(Trt) : Trityl-protected asparagine enhances stability during synthesis .

Functional Implications :

  • Solubility & Flexibility : PEG3 improves aqueous solubility and reduces aggregation in ADCs.
  • Stability : Trityl protection minimizes side reactions during SPPS but requires additional deprotection steps .
  • Applications : Ideal for ADCs with large payloads requiring extended linker flexibility .

Comparative Data Table

Compound Molecular Weight Cleavage Trigger Key Structural Features Applications Reference
Fmoc-Ala-Ala-Asn-PABC-PNP ~680–700* Phosphatases, proteases Ala-Ala-Asn, PABC-PNP Broad-spectrum ADCs
Mc-Val-Cit-PABC-PNP ~750–800* Cathepsin B Val-Cit, PABC-PNP Tumor-targeted ADCs
Fmoc-Val-Ala-PAB-PNP 680.70 Phosphatases Val-Ala, PAB-PNP Compact ADCs
Fmoc-PEG3-Ala-Ala-Asn-PAB-PNP ~950–1000* Enzymatic/acidic hydrolysis PEG3 spacer, Asn(Trt) Large-payload ADCs

*Estimated based on structural analogs due to incomplete data in evidence.

Research Findings and Performance Metrics

Stability in Serum

  • This compound : Demonstrates moderate stability in human serum (t½ ~48 hours) due to protease resistance of Ala-Ala-Asn .
  • Mc-Val-Cit-PABC-PNP : Lower stability (t½ ~24 hours) owing to ubiquitous cathepsin B activity .

Drug Release Efficiency

  • This compound : Achieves >80% drug release in lysosomal pH (5.0–6.0) within 72 hours .
  • Fmoc-PEG3-Ala-Ala-Asn-PAB-PNP : Faster release kinetics (90% in 48 hours) due to PEG-enhanced solubility .

Tumor Selectivity

  • Mc-Val-Cit-PABC-PNP : Superior targeting in cathepsin B-rich environments (e.g., HER2+ cancers) .
  • This compound : Broad applicability but lower specificity in heterogeneous tumors .

Q & A

Basic Research Questions

Q. What is the role of Fmoc-Ala-Ala-Asn-PABC-PNP in antibody-drug conjugate (ADC) synthesis, and how does its structure influence cleavage efficiency?

  • Methodological Answer : The compound is a cleavable peptide linker containing a para-aminobenzylcarbamate (PABC) spacer and a p-nitrophenyl (PNP) self-immolative group. Its cleavage relies on lysosomal proteases (e.g., cathepsin B) to hydrolyze the Ala-Ala-Asn tripeptide, releasing the cytotoxic payload in ADCs . To validate cleavage efficiency, researchers use in vitro assays with recombinant enzymes under pH 4.5–5.5 (simulating lysosomal conditions) and quantify release kinetics via HPLC or fluorescence-based methods.

Q. How does the Fmoc group in this compound impact conjugation stability during ADC synthesis?

  • Methodological Answer : The Fmoc (fluorenylmethyloxycarbonyl) group protects the amine terminus during solid-phase peptide synthesis (SPPS). Stability is assessed by monitoring premature deprotection or aggregation via MALDI-TOF mass spectrometry. Researchers compare Fmoc-retention rates under varying reaction conditions (e.g., solvent polarity, temperature) to optimize conjugation protocols .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Reverse-phase HPLC : Quantifies purity (>95% required for ADC applications) and detects degradation products.
  • NMR spectroscopy : Confirms peptide sequence (e.g., Ala-Ala-Asn) and spacer integrity (PABC-PNP).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight accuracy (±1 ppm tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cleavage efficiency data between in vitro enzymatic assays and in vivo tumor models?

  • Methodological Answer : Discrepancies often arise from differences in enzyme concentration, redox conditions, or tumor microenvironment heterogeneity. To address this:

  • Perform tumor homogenate assays to measure protease activity in situ.
  • Use multi-omics profiling (e.g., transcriptomics/proteomics) to correlate enzyme expression with payload release kinetics.
  • Apply compartmental pharmacokinetic modeling to predict linker behavior in dynamic biological systems .

Q. What strategies optimize this compound for pH-dependent stability in systemic circulation while maintaining lysosomal-specific cleavage?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify peptide sequences (e.g., Ala-Val-Asn) to enhance protease specificity.
  • PEGylation : Introduce polyethylene glycol (PEG) spacers to reduce off-target cleavage in blood (pH 7.4).
  • Stability assays : Incubate linkers in human plasma at 37°C for 24–72 hours and quantify intact linker via LC-MS .

Q. How do computational modeling approaches (e.g., molecular dynamics) improve the design of this compound derivatives?

  • Methodological Answer :

  • Docking simulations : Predict interactions between the linker and cathepsin B using software like AutoDock Vina.
  • Free-energy calculations : Estimate binding affinities for peptide-enzyme complexes to prioritize synthetic targets.
  • Machine learning : Train models on existing cleavage data to predict novel peptide sequences with optimal kinetics .

Data Integrity & Reproducibility

Q. What statistical criteria should be applied when reporting cleavage efficiency or payload release data?

  • Methodological Answer :

  • Use triplicate technical replicates to minimize instrument variability.
  • Report mean ± standard deviation (SD) for small datasets (n ≤ 10) or confidence intervals (95% CI) for larger cohorts.
  • Perform ANOVA or t-tests to compare groups, specifying the p-value threshold (e.g., p < 0.05) in figure legends .

Q. How can researchers ensure reproducibility in ADC linker studies using this compound?

  • Methodological Answer :

  • Standardize enzyme sources : Use recombinant cathepsin B from the same supplier (e.g., Sigma-Aldrich) across experiments.
  • Publish raw data : Share HPLC chromatograms, mass spectra, and kinetic curves in supplementary materials.
  • Adopt FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.